2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
説明
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and substituted aromatic groups. Its molecular formula is C₂₃H₂₃N₇O₃, with a methoxy group at the phenyl ring and a 2-methoxyacetyl group on the piperazine nitrogen (). The triazolopyrimidine scaffold is known for its role in kinase inhibition and anticancer activity, while the piperazine linker enhances solubility and bioavailability. The methoxy substituents likely influence electronic properties and binding affinity to biological targets .
特性
IUPAC Name |
2-methoxy-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-27-11-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-3-5-14(28-2)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYSNVHHQYKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen bonding.
Biochemical Pathways
Related compounds have been shown to inhibit the stat3 pathway, which plays a crucial role in cellular processes such as cell growth and apoptosis.
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions is often determined by the specific functional groups present in the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Related compounds have been shown to exhibit dose-dependent effects, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-Methoxy-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one within cells and tissues are not well-characterized. Related compounds have been shown to interact with various transporters or binding proteins, and to affect their localization or accumulation.
生物活性
2-Methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a piperazine moiety, which is known to influence its biological activity. The presence of methoxy groups enhances lipophilicity and may improve bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The triazolopyrimidine scaffold is particularly noted for its ability to inhibit various cancer cell lines:
- Mechanism of Action : Compounds in this class often target specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazolopyrimidine show potent growth inhibition in several cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, certain derivatives have shown IC50 values as low as 6.9 µM against HCT-116 cells .
Other Pharmacological Effects
Beyond anticancer activity, the compound may exhibit other pharmacological properties:
- Antimicrobial Activity : Similar compounds have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
- CNS Activity : Some derivatives have shown potential as central nervous system depressants or anticonvulsants, suggesting a broader therapeutic application .
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrido[2,3-d]pyrimidine derivatives. The findings indicated that modifications to the triazole ring significantly enhanced anticancer activity against multiple cell lines. Notably, the compound exhibited an IC50 value of 5.9 µM against HCT-116 cells, demonstrating its potential as an effective anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone to various protein targets involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on kinases such as EGFR and PDGFR β, which are critical for tumor growth and metastasis .
Data Tables
科学的研究の応用
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Triazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Methoxy-substituted phenyl groups : These may enhance lipophilicity and biological activity.
The molecular formula is with a molecular weight of 474.5 g/mol .
Biological Activities
Research indicates that compounds containing triazole moieties exhibit a range of pharmacological effects, including:
- Anticancer Activity : The compound may inhibit specific cancer cell lines by targeting mitotic processes. Polo-like kinase 1 (Plk1), a common target in cancer therapy, has been associated with triazole derivatives .
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The structural components may contribute to reducing inflammation, making it a candidate for developing anti-inflammatory drugs .
Anticancer Research
A study highlighted the potential of triazole derivatives in inhibiting Plk1, which is crucial for cell division. Compounds similar to 2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone demonstrated significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
In another investigation, derivatives of triazole were synthesized and tested for their antimicrobial efficacy. Results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Potential Applications
Given its structural features and biological activities, the compound has potential applications in:
- Pharmaceutical Development : As a lead compound for new drugs targeting cancer and infectious diseases.
- Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural products to protect crops from pathogens.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported properties:
Key Findings:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound () enhances π-π stacking interactions in kinase binding pockets, as seen in analogs with similar substituents (e.g., 4-methylphenyl in ) .
Piperazine Modifications: Acetylation of the piperazine nitrogen (e.g., 2-methoxyacetyl in the target compound) balances solubility and target affinity. Analogs with phenoxyacetyl () show reduced kinase inhibition due to steric hindrance . Hydrochloride salts of piperazine-linked triazolopyrimidines () demonstrate enhanced crystallinity and stability, critical for pharmaceutical formulation .
Triazolopyrimidine Core Variations :
- Thione substitution at C5 () introduces hydrogen-bonding capacity, improving anticancer activity but reducing metabolic stability .
- Benzyl or trifluoromethyl groups (–8) alter electronic profiles, affecting binding to enzymes like EZH2 or HDACs .
NMR and Mass Spectral Data:
- ¹H NMR : Signals at δ 3.8–4.2 ppm (piperazine CH₂), δ 7.2–8.1 ppm (aromatic protons) confirm structure ().
- HRMS : [M+H]⁺ at m/z 445.1862 (calculated for C₂₃H₂₃N₇O₃) .
Pharmacological and Industrial Relevance
Triazolopyrimidines are investigated as kinase inhibitors (e.g., EZH2, HDACs) and anticancer agents . The target compound’s methoxy groups align with patented derivatives () showing efficacy in high-throughput assays . Industrial applications prioritize analogs with trifluoromethyl or acetylated piperazines for improved pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Triazolopyrimidine Core Formation : Condensation of 4-methoxyphenyl-substituted triazole precursors with pyrimidine derivatives under acidic or basic conditions.
Piperazine Coupling : Reacting the triazolopyrimidine intermediate with a piperazine derivative via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Methoxy Ethanone Functionalization : Introducing the methoxy ethanone group through alkylation or acylation reactions.
Q. Validation Methods :
- Purity : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient).
- Structural Confirmation : H/C NMR (key peaks: methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to the triazolopyrimidine scaffold’s prevalence in kinase inhibitors (e.g., AZD8931 analogs) .
- In Vitro Assays :
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases).
Advanced Research Questions
Q. How can computational methods optimize this compound’s structure-activity relationship (SAR) for enhanced target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the methoxyphenyl group .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential. Validate with a library of analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify flexible regions for modification .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Hypothesis Testing :
- Metabolic Variability : Compare cytotoxicity in cell lines with differing CYP450 expression (e.g., HepG2 vs. HEK293).
- Membrane Permeability : Measure intracellular accumulation via LC-MS/MS.
- Experimental Controls :
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- In Vitro Stability Studies :
- Plasma Stability : Incubate with human plasma (37°C, 24h), quantify parent compound via LC-MS.
- pH Stability : Test degradation in buffers (pH 1.2–7.4) simulating GI tract conditions.
- Metabolite Identification : Use hepatocyte microsomes + NADPH to detect phase I/II metabolites (UHPLC-QTOF) .
Q. What are the best practices for assessing selectivity against off-target receptors?
Methodological Answer:
- Panel Screening : Utilize broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 1 µM.
- Counter-Screens : Test against GPCRs (e.g., serotonin receptors) and ion channels (hERG) to rule out cardiovascular toxicity .
- Data Normalization : Express inhibition as % activity relative to controls (Z-score < 3 indicates selectivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
